molecular formula C20H33N3O6 B2710906 Tert-butyl 4-(2-((2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)amino)-2-oxoethyl)piperidine-1-carboxylate CAS No. 2034615-32-0

Tert-butyl 4-(2-((2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)amino)-2-oxoethyl)piperidine-1-carboxylate

Cat. No. B2710906
CAS RN: 2034615-32-0
M. Wt: 411.499
InChI Key: HOZPBBWHVAOLNW-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-((2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)amino)-2-oxoethyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C20H33N3O6 and its molecular weight is 411.499. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

This compound is utilized in the synthesis of enantiopure derivatives and other complex molecules. For instance, Marin et al. (2004) demonstrated its use in preparing enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives from a common precursor, showcasing its utility in generating molecules of biological interest with high stereoselectivity (Marin et al., 2004). Similarly, Kulkarni et al. (2016) synthesized and characterized derivatives of N-Boc piperazine, highlighting its role in forming structurally diverse molecules with potential antibacterial and antifungal applications (Kulkarni et al., 2016).

Molecular Structure Analysis

Detailed molecular structure analyses, such as X-ray diffraction studies, have been performed on derivatives of this compound to understand their crystal packing and intermolecular interactions. Çolak et al. (2021) investigated the crystal and molecular structure of a related compound, providing insights into the stabilization mechanisms and hydrogen bonding patterns within the crystal structure (Çolak et al., 2021). Such studies are crucial for the development of materials with specific physical properties.

Biological Activity

Research has also explored the biological activity of related compounds. For instance, studies on analogues and derivatives have investigated their antibacterial, antifungal, and anthelmintic activities, offering a glimpse into their potential therapeutic applications. The work by Kulkarni et al. (2016) and Sanjeevarayappa et al. (2015) exemplifies this, as their derivatives showed moderate biological activity, indicating a pathway for the development of new drugs or preservatives (Kulkarni et al., 2016); (Sanjeevarayappa et al., 2015).

Modulation of Genotoxicity

Additionally, derivatives have been used to study the modulation of genotoxicity, showcasing the compound's relevance in toxicology research. Skolimowski et al. (2010) utilized derivatives to modulate the genotoxicity of ethoxyquin, demonstrating the potential of these compounds in studying and mitigating DNA damage (Skolimowski et al., 2010).

properties

IUPAC Name

tert-butyl 4-[2-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethylamino]-2-oxoethyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N3O6/c1-20(2,3)29-19(27)22-9-6-15(7-10-22)14-16(24)21-8-12-28-13-11-23-17(25)4-5-18(23)26/h15H,4-14H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOZPBBWHVAOLNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)NCCOCCN2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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